molecular formula C19H22ClN3O2S B3322503 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride CAS No. 146426-07-5

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride

Cat. No. B3322503
CAS RN: 146426-07-5
M. Wt: 391.9 g/mol
InChI Key: NHSJOYOSTDIVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride, also known as CP-724,714, is an orally active small-molecule inhibitor of the kinase enzyme that is involved in many cellular processes. It is a promising target for the development of novel drugs for the treatment of a variety of diseases including cancer, diabetes, and neurodegenerative diseases. CP-724,714 has been studied extensively in the laboratory and has shown promising results in preclinical studies.

Scientific Research Applications

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has been studied extensively in the laboratory and has shown promising results in preclinical studies. It has been used in studies of cell proliferation, apoptosis, and cell cycle regulation. It has also been used to study the regulation of gene expression and protein synthesis. In addition, it has been used to investigate the role of the kinase enzyme in the development of cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride acts as an inhibitor of the kinase enzyme. It binds to the active site of the enzyme, blocking its activity. This prevents the enzyme from phosphorylating its substrates and thus prevents the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has been shown to inhibit the growth of a variety of cancer cell lines in vitro. It has also been shown to inhibit the proliferation of endothelial cells and to induce apoptosis in a variety of cancer cell lines. In addition, it has been shown to reduce the expression of pro-inflammatory cytokines and to modulate the expression of genes involved in cell cycle regulation.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride in laboratory experiments is that it is an orally active small-molecule inhibitor of the kinase enzyme and thus can be administered easily. However, it is important to note that 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride is a potent inhibitor and thus it should be used with caution. In addition, it should be used in combination with other drugs or agents to ensure that the desired effects are achieved.

Future Directions

The potential of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride as a drug for the treatment of a variety of diseases is still being explored. Future research should focus on the development of novel formulations of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride that can be used in clinical trials. In addition, further research should be conducted to investigate the potential of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride as an anti-inflammatory agent and to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Further research should also focus on the development of novel delivery systems for 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride that can be used in clinical trials.

properties

IUPAC Name

[7-[3-carboxypropyl(methyl)amino]phenothiazin-3-ylidene]-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c1-21(2)13-6-8-15-17(11-13)25-18-12-14(7-9-16(18)20-15)22(3)10-4-5-19(23)24;/h6-9,11-12H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSJOYOSTDIVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
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